molecular formula C17H14N6O2S B13592043 2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide

2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B13592043
M. Wt: 366.4 g/mol
InChI Key: PCXVHKFUXJORLG-UHFFFAOYSA-N
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Description

2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cancer cell proliferation or microbial growth. The compound’s structure allows it to intercalate with DNA, disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl}sulfanyl)-N-[(pyridin-2-yl)methyl]acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H14N6O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[(4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H14N6O2S/c24-14(19-9-11-5-3-4-8-18-11)10-26-17-22-21-15-16(25)20-12-6-1-2-7-13(12)23(15)17/h1-8H,9-10H2,(H,19,24)(H,20,25)

InChI Key

PCXVHKFUXJORLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)SCC(=O)NCC4=CC=CC=N4

Origin of Product

United States

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